molecular formula C16H11N3O5S B2387017 Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 519019-35-3

Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2387017
CAS No.: 519019-35-3
M. Wt: 357.34
InChI Key: VCURPGZGRZRRQU-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . The primary targets of this compound are Bcl-2 proteins . Bcl-2 proteins are key regulators of the apoptotic pathway, playing a crucial role in determining the survival or death of cells .

Mode of Action

This compound acts as a Bcl-2 inhibitor , thereby promoting apoptosis, or programmed cell death . It interacts with its targets by binding to the Bcl-2 proteins, inhibiting their function and leading to an increase in apoptosis . This results in a decrease in the survival of cells, particularly cancer cells .

Biochemical Pathways

The compound affects the apoptotic pathways within cells . By inhibiting Bcl-2 proteins, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This leads to the activation of caspases, a family of enzymes that play a vital role in apoptosis . Activated caspases cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and also activate DNAase, which further degrades nuclear DNA .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is an increase in apoptosis, leading to a decrease in the survival of cells . Specifically, it has been found to show good to moderate anti-proliferative activity against most of the NCI 60 cell line panel . It has also been found to increase the total apoptosis in the HCT-116 cell cycle .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate are not fully understood yet. Similar thiazole-based compounds have been shown to interact with various enzymes and proteins. For instance, some thiazole-based compounds have been designed and synthesized as potential Bcl-2 inhibitors with anti-proliferative activity . These compounds interact with Bcl-2 proteins, which play a crucial role in the regulation of apoptosis, or programmed cell death .

Cellular Effects

In terms of cellular effects, similar thiazole-based compounds have shown to exert anti-proliferative activity against various cell lines . They have been found to inhibit cell growth and induce apoptosis in certain types of cells . This suggests that this compound may also have similar effects on cell function.

Molecular Mechanism

Similar compounds have been found to induce apoptosis through an increase in caspase 3 expression and down-regulation of Bcl-2 . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Similar thiazole-based compounds have shown to have stable and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Similar compounds have shown to have potent anti-tubercular activity at certain concentrations .

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .

Transport and Distribution

Similar compounds have shown to be transported and distributed within cells and tissues in a manner that allows them to exert their biological effects .

Subcellular Localization

Similar compounds have shown to localize in specific compartments or organelles within the cell where they exert their effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the thiazole ring. The nitrobenzamido group is then introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: The compound’s potential anti-cancer properties are of particular interest. Studies have shown that derivatives of thiazole can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Comparison with Similar Compounds

    Methyl 2-(4-aminobenzamido)benzo[d]thiazole-6-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate: Contains a chlorine atom instead of a nitro group.

    Methyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate: Contains a methyl group instead of a nitro group.

Uniqueness: Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(4-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-7-12-13(8-10)25-16(17-12)18-14(20)9-2-5-11(6-3-9)19(22)23/h2-8H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCURPGZGRZRRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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